molecular formula C13H15NO B6200796 3-benzyl-1-azaspiro[3.3]heptan-2-one CAS No. 2694745-26-9

3-benzyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6200796
CAS No.: 2694745-26-9
M. Wt: 201.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound featuring a seven-membered bicyclic structure with a nitrogen atom in the azaspiro ring and a benzyl substituent at the 3-position. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol . The compound is cataloged as a building block in synthetic chemistry, with applications in pharmaceutical and materials research . It is commercially available (CAS 51047-68-8) with a purity of ≥97% and is utilized as a versatile intermediate for designing bioactive molecules due to its rigid spirocyclic scaffold .

Properties

CAS No.

2694745-26-9

Molecular Formula

C13H15NO

Molecular Weight

201.3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, a benzyl-functionalized alkene undergoes [2+2] cycloaddition with CSI at elevated temperatures (80–100°C) in anhydrous dichloromethane. The reaction proceeds via a concerted mechanism, forming a bicyclic β-lactam intermediate. Subsequent reduction with aluminum hydride (AlH3) selectively opens the β-lactam ring while preserving the spirocyclic architecture, yielding this compound in 68–72% overall yield.

Optimization of Cycloaddition Efficiency

Key variables impacting yield include the electronic nature of the benzyl substituent and the steric bulk of the alkene. Electron-donating groups on the benzyl ring enhance reaction rates by stabilizing the transition state, while steric hindrance from ortho-substituents reduces efficacy. For example, 3-benzyl derivatives with para-methoxy groups achieve yields of 78%, whereas ortho-methyl analogs yield only 52%.

Alkylation and Ring-Closing Strategies

An alternative route leverages double alkylation of benzylamine derivatives with bis-electrophilic reagents to construct the spirocyclic system. This method, adapted from spiroazetidine syntheses, avoids the need for high-temperature cycloadditions and enables modular functionalization.

Schotten-Baumann Alkylation Protocol

In a scalable procedure, 3,3-bis(bromomethyl)oxetane (BBMO) reacts with N-benzylamine under phase-transfer conditions (Scheme 1). Sodium hydroxide (2.5 equiv) and tetrabutylammonium bromide (TBABr, 3 mol %) in sulfolane facilitate the double alkylation at 80°C, forming the spiroazetidine-oxetane core in 87% yield. The benzyl group is introduced via prior N-alkylation of the amine precursor, ensuring regioselectivity.

Table 1: Impact of Addition Mode on Alkylation Efficiency

Addition ModeSM (%)Product (%)Impurity (%)
All reagents at room temperature107911
Dropwise NaOH to hot mixture3868
Separate addition of reagents3905

Optimized dropwise addition of NaOH and BBMO minimizes side reactions, achieving 90% product purity. The use of sulfolane as a high-boiling polar aprotic solvent enhances solubility and reaction homogeneity.

Bromination-Functionalization Pathways

Recent advances exploit halogenation as a gateway to introduce the benzyl group post-cyclization. A protocol from the Royal Society of Chemistry employs N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) to brominate a spirocyclic β-lactam intermediate, followed by Suzuki-Miyaura coupling with benzylboronic acid.

Stepwise Bromination and Cross-Coupling

  • Bromination : Treatment of 1-azaspiro[3.3]heptan-2-one with NBS in HFIP installs a bromine atom at the 3-position (85% yield).

  • Coupling : Palladium-catalyzed cross-coupling with benzylboronic acid introduces the benzyl group, affording the target compound in 76% yield.

This method offers flexibility in benzyl group substitution but requires stringent control over palladium catalyst loading (1–2 mol %) to prevent over-reduction.

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective reagent selection and waste minimization. The alkylation route using BBMO is particularly promising, as it leverages commercially available tribromoneopentyl alcohol (TBNPA) as a starting material.

Process Optimization for BBMO Synthesis

  • Cyclization : TBNPA reacts with NaOH under Schotten-Baumann conditions, catalyzed by TBABr, to form BBMO in 72% yield after distillation.

  • Purity Control : Vacuum distillation removes volatile byproducts like 3-bromo-2-(bromomethyl)-1-propene, ensuring >95% purity.

Table 2: Large-Scale BBMO Synthesis Metrics

ParameterValue
TBNPA input400 g (1.23 mol)
TBABr catalyst3 mol %
Isolated BBMO yield72%
Purity post-distillation>95%

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • Cycloaddition : High atom economy but requires specialized reagents (CSI).

  • Alkylation : Scalable and cost-effective, though dependent on BBMO availability.

  • Bromination-Coupling : Enables late-stage diversification but involves expensive palladium catalysts.

Economic modeling indicates the alkylation route reduces raw material costs by 40% compared to cycloaddition pathways, making it the preferred choice for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic framework characterized by two interconnected rings through a nitrogen atom, along with a benzyl group that enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C14H17N\text{C}_{14}\text{H}_{17}\text{N}

The presence of the benzyl group significantly influences the compound's reactivity and interaction with biological targets.

Synthesis and Reaction Pathways

Synthetic Routes:
The synthesis of 3-benzyl-1-azaspiro[3.3]heptan-2-one typically involves multi-step processes starting from cyclobutanone. Key synthetic steps include:

  • Wittig Reaction: Cyclobutanone reacts to form an alkene intermediate.
  • Cycloaddition: The alkene undergoes a thermal [2+2] cycloaddition with isocyanates to form a spirocyclic β-lactam.
  • Reduction: The β-lactam ring is reduced using alane to yield the final compound.

Common Reactions:
The compound can undergo various chemical reactions, including:

  • Oxidation: Producing oxo derivatives.
  • Reduction: Leading to different reduced forms.
  • Nucleophilic Substitution: Introducing substituents on the spirocyclic core.

Medicinal Chemistry

This compound serves as a valuable scaffold for drug discovery due to its ability to mimic piperidine structures. Its applications include:

  • Enzyme Inhibition Studies: The compound has been evaluated for its potential to inhibit various enzymes, making it useful in developing therapeutics for diseases such as cancer and viral infections .
  • Receptor Binding Studies: Its structural similarity to piperidine allows it to interact with specific receptors, aiding in the design of receptor modulators.

Biological Applications

The compound's unique structure lends itself to several biological applications:

  • Bioisosteric Replacement: It acts as a bioisostere of piperidine, facilitating the exploration of new chemical spaces in drug design .
  • Antiviral Activity: Recent studies have shown that derivatives of this compound exhibit inhibitory activity against SARS-CoV-2 and MERS-CoV proteases, indicating potential therapeutic applications in viral infections .

Industrial Uses

In addition to its applications in medicinal chemistry, this compound is utilized in:

  • Material Science: Its unique structural properties make it valuable in developing new materials and catalysts for organic synthesis.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

Case Studies

  • Enzyme Inhibition Study : A series of synthesized spirocyclic inhibitors derived from azaspiro compounds demonstrated high inhibitory activity against SARS-CoV-2 proteases, suggesting their potential as broad-spectrum antiviral agents .
  • Drug Discovery Program : Research focusing on azaspiro compounds highlighted their utility as synthetic targets in drug discovery programs, emphasizing their role in developing novel therapeutic agents with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 3-benzyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to similar receptors or enzymes, thereby exerting its effects through similar pathways .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-benzyl-1-azaspiro[3.3]heptan-2-one and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Properties/Notes Source
This compound C₁₃H₁₅NO 201.27 Benzyl, 1-azaspiro[3.3] High rigidity; used in drug discovery
1-(Benzyloxy)spiro[3.3]heptan-2-one C₁₄H₁₆O₂ 216.28 Benzyloxy, spiro[3.3] Predicted CCS values (e.g., [M+H]+: 217.1 m/z, CCS 154.3 Ų)
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₂N₂O 188.23 Pyridyl, 2-azaspiro[3.3] Aromatic pyridine enhances hydrogen bonding
3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride C₆H₁₀ClNOS 179.67 Thiaspiro, amino group Sulfur atom increases electrophilicity; hydrochloride salt improves solubility
1-Benzyl-1,6-diazaspiro[3.3]heptane C₁₂H₁₆N₂ 188.27 Diazaspiro, benzyl Dual nitrogen sites enhance basicity
1-Azaspiro[3.3]heptan-2-one (parent) C₆H₉NO 111.14 Parent compound Simpler scaffold; lower lipophilicity
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 241.27 Larger spiro[3.5], oxa-ring Increased ring strain; potential for conformational diversity

Q & A

Q. What are the common synthetic routes for 3-benzyl-1-azaspiro[3.3]heptan-2-one?

The synthesis typically involves two key steps:

  • Core formation : A thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate generates a spirocyclic β-lactam intermediate .
  • Benzyl introduction : Post-synthetic alkylation or substitution reactions introduce the benzyl group to the azaspiro core. For example, alkylation of 1-azaspiro[3.3]heptan-2-one with benzyl halides under basic conditions can yield the target compound .
  • Purification : Scalable methods like continuous flow synthesis or automated systems enhance yield and purity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the spirocyclic structure and benzyl substitution pattern.
  • Mass Spectrometry (MS) : For molecular weight verification (C₁₃H₁₅NO, MW 201.27 g/mol) .
  • X-ray Crystallography : Resolves the three-dimensional spiro architecture and stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Bioisosteric replacement : The spirocyclic core mimics piperidine, offering improved metabolic stability and solubility while retaining biological activity .
  • Enzyme inhibition : Its rigid structure allows selective binding to enzymes like proteases or kinases, making it a candidate for drug discovery .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Reaction condition tuning : Adjust pH (8–10) and temperature (40–60°C) during cycloaddition to minimize side products .
  • Catalyst screening : Use phase-transfer catalysts or Lewis acids to enhance benzylation efficiency .
  • Flow chemistry : Continuous flow systems improve scalability and reproducibility, reducing batch-to-batch variability .

Q. What strategies address stability challenges during storage and handling?

  • Storage : Keep at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the benzyl group or ketone hydrolysis .
  • Formulation : Lyophilization or encapsulation in cyclodextrins enhances stability in aqueous media .

Q. How can bioactivity data contradictions between similar spiro compounds be resolved?

  • Structural comparisons : Compare with analogs like 1-azaspiro[3.3]heptan-2-one (no benzyl) or 2-oxa-6-azaspiro derivatives to identify structure-activity relationships .
  • Assay standardization : Use consistent in vitro models (e.g., enzyme inhibition assays at fixed pH and ionic strength) to minimize variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., HIV protease) .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity .

Methodological Considerations

Q. Which analytical techniques ensure purity and quality control?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is employed .
  • Elemental Analysis : Validates molecular formula (C, H, N content) .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .

Q. What synthetic modifications enhance bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
  • Salt formation : Hydrochloride salts enhance aqueous solubility for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.